Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol
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Overview
Description
Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol is a chemical compound characterized by its tetrahydrofuran ring structure substituted with a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenol and tetrahydrofuran.
Formation of Intermediate: The 3-chlorophenol undergoes a reaction with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the tetrahydrofuran ring.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Rel-(3S,4S)-4-(3-bromophenoxy)tetrahydrofuran-3-ol: Similar structure with a bromine atom instead of chlorine.
Rel-(3S,4S)-4-(3-fluorophenoxy)tetrahydrofuran-3-ol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol is unique due to the presence of the chlorophenoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(3S,4S)-4-(3-chlorophenoxy)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClO3/c11-7-2-1-3-8(4-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m0/s1 |
InChI Key |
JTFDGOGBZJCOCG-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)OC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
C1C(C(CO1)OC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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